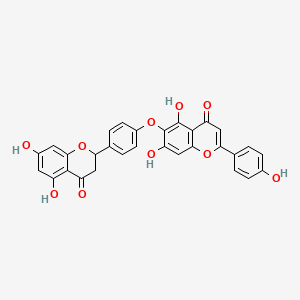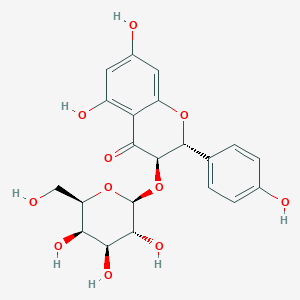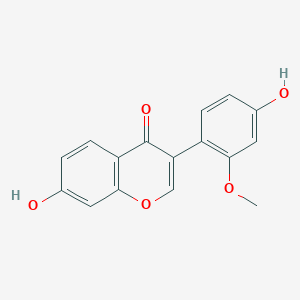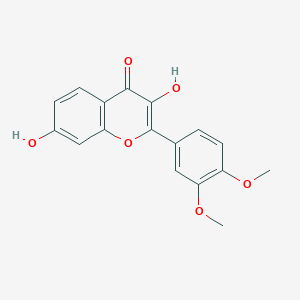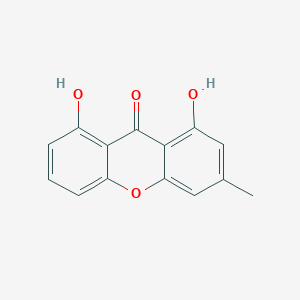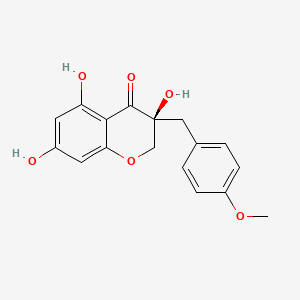
Eucomol
Vue d'ensemble
Description
Eucomol is a natural product found in Eucomis bicolor . It is a type of flavonoid with the molecular formula C17H16O6 .
Synthesis Analysis
The synthesis of Eucomol involves the condensation of 5,7-Dihydroxychroman-4-one with anisaldehyde in acetic anhydride to yield eucomin diacetate. This is followed by the epoxidation of dibenzyleucomin and subsequent hydrogenation to produce Eucomol .Molecular Structure Analysis
Eucomol has a molecular weight of 316.30 g/mol . Its IUPAC name is (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one . The structure of Eucomol includes a chromen-4-one ring attached to a methoxyphenyl group .Physical And Chemical Properties Analysis
Eucomol is a powder with a molecular weight of 316.31 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a topological polar surface area of 96.2 Ų .Applications De Recherche Scientifique
Polyphenol Enrichment and Biological Activity : A study by Wang et al. (2020) focused on the adsorption and desorption characteristics of polyphenols from Eucommia ulmoides leaves. They found an efficient method for enriching polyphenols, which showed significant inhibitory effects on α-amylase and α-glucosidase activity. This suggests potential applications in enzyme inhibition (Wang et al., 2020).
Sedative and Hypnotic Effects : Li et al. (2013) evaluated the sedative and hypnotic effects of Eucommiol, extracted from male Eucommia flowers. Their findings indicated significant sedative and hypnotic effects in mice, suggesting potential applications in sleep disorders and related conditions (Li et al., 2013).
Neuroprotective Activities : Kwon et al. (2012) studied the neuroprotective activities of Eucommia ulmoides Oliv. Bark extract in preventing neuronal cell death induced by hydrogen peroxide. Their findings indicate its potential application in treating or preventing neurodegenerative diseases (Kwon et al., 2012).
Rubber and Plastic Duality : Wei et al. (2021) explored the potential applications of Eucommia ulmoides rubber (EUR) in various fields due to its unique characteristics as both rubber and plastic. This suggests applications in environmental, agricultural, engineering, and biomedical fields (Wei et al., 2021).
Health-Promoting Properties : Hussain et al. (2016) reviewed the health-promoting properties of Eucommia ulmoides, highlighting its application in traditional Chinese medicine for treating cardiovascular diseases, metabolic syndrome, and neurological diseases (Hussain et al., 2016).
Glucotoxicity in Diabetic Mice : Do et al. (2018) found that Eucommia ulmoides extract ameliorated renal damage in diabetic mice by inhibiting the formation of advanced glycation end-products and reducing oxidative stress. This indicates potential applications in diabetes management (Do et al., 2018).
Propriétés
IUPAC Name |
(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFQQNRFOVLGQ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eucomol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)
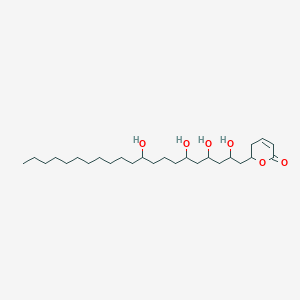
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)
